molecular formula C21H23N5S B3028408 Talarozole CAS No. 201410-66-4

Talarozole

货号 B3028408
CAS 编号: 201410-66-4
分子量: 377.5 g/mol
InChI 键: SNFYYXUGUBUECJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Talarozole is a potent and selective inhibitor of cytochrome P450 26-mediated breakdown of endogenous all-trans-retinoic acid . It is being investigated for the treatment of psoriasis and acne . It has also been found to boost levels of retinoic acid in the body, which has been shown to suppress inflammation and joint cartilage damage caused by osteoarthritis .


Molecular Structure Analysis

Talarozole has a molecular formula of C21H23N5S . Its average mass is 377.506 Da and its monoisotopic mass is 377.167419 Da . The structure of Talarozole is complex, involving a benzothiazole ring fused with a triazole ring .


Chemical Reactions Analysis

Talarozole is an orally active all-trans retinoic acid (RA) metabolism blocking agent (RAMBA). It inhibits both CYP26A1 and CYP26B1. In Ion Mobility Spectrometry, Talarozole showed a drift time of 16.648 ms, corresponding to a reduced ion mobility K0 of 1.072 cm2V−1s−1 .


Physical And Chemical Properties Analysis

Talarozole has a molecular weight of 377.51 . It is soluble in DMSO at concentrations greater than or equal to 36 mg/mL . The storage conditions for Talarozole powder are -20°C for 3 years and 4°C for 2 years .

科学研究应用

药代动力学和皮肤应用

  • 他拉唑在皮肤病学领域:他拉唑是一种强效的细胞色素 P450 依赖的全反式维甲酸分解代谢抑制剂,目前正在开发用于治疗牛皮癣和痤疮等皮肤病。Baert 和 de Spiegeleer (2011) 的一项研究探索了其药代动力学,结果表明,外用他拉唑后,其在皮肤中可达到足以产生局部类视黄醇样作用的浓度。大约 80% 的药物定位于表皮,显示出在皮肤病学中进行局部治疗的潜力 (Baert & de Spiegeleer, 2011)

临床开发和试验

  • 牛皮癣和痤疮的临床试验:他拉唑已针对口服制剂进行了治疗牛皮癣和痤疮的 II 期临床试验,并针对局部制剂进行了一项 I 期试验。虽然由于削减成本的举措而暂停了开发,但其在这些领域的潜力仍然很大 (Geria & Scheinfeld, 2008)

他拉唑的作用机制

  • 抑制维甲酸羟化酶:他拉唑通过抑制 CYP26A1 和 CYP26B1 起作用,这些酶负责清除全反式维甲酸 (atRA),一种重要的生理调节剂。抑制这些酶会导致组织中 atRA 浓度升高,影响靶器官中的 atRA 信号传导。这种机制显示出通过操纵 atRA 信号传导来实现治疗目的的希望 (Stevison 等人,2017)

在质量控制中的应用

  • 离子淌度质谱法进行质量控制:Baert 等人 (2011) 的一项研究展示了离子淌度质谱法 (IMS) 在他拉唑的药物质量控制中的应用。该技术有效检测他拉唑残留物,被证明有助于确保制药生产中的清洁和安全性 (Baert 等人,2011)

基因表达研究

  • 对类视黄醇调控基因的影响:在人表皮中研究了他拉唑对基因表达的影响。发现它可以改变类视黄醇调控基因(如 CRABP2 和 CYP26A1)的表达,而不会引起明显的皮肤刺激。这表明其可能影响皮肤中与类视黄醇途径相关的基因表达 (英国皮肤病学杂志,2009)

作用机制

Talarozole inhibits the metabolism of retinoic acid by blocking cytochrome P450 enzyme CYP26 isoenzymes (CYP26A1 and possibly also CYP26B1), retinoic acid hydroxylases . Because of this mechanism, it is called a retinoic acid metabolism blocking agent (RAMBA) .

未来方向

Talarozole is currently being investigated for its potential in treating osteoarthritis . As it has an acceptable safety profile in human subjects, a small proof of concept clinical study is underway to see whether this drug might represent a new disease-modifying treatment in patients .

属性

IUPAC Name

N-[4-[2-ethyl-1-(1,2,4-triazol-1-yl)butyl]phenyl]-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5S/c1-3-15(4-2)20(26-14-22-13-23-26)16-9-11-17(12-10-16)24-21-25-18-7-5-6-8-19(18)27-21/h5-15,20H,3-4H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFYYXUGUBUECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942185
Record name Talarozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rambazole is a new generation all-trans retinoic acid metabolism blocking agent, highly specific against the retinoic acid 4-hydroxylase. The drug alleviates hyperproliferation and normalizes differentiation of the epidermis in animal models of psoriasis. All-trans-retinoic acid (RA) regulates epithelial differentiation and growth through activation of specific nuclear RA receptors (RARs). Rambazole acts by inhibiting the metabolic breakdown of the retinoid, increasing the biological efficacy of RA.
Record name Talarozole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Talarozole

CAS RN

201410-53-9
Record name Talarozole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201410-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talarozole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201410539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talarozole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Talarozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALAROZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKD9N5CJ6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of intermediate (19b) (0.1665 mol) and 2 aminobenzenethiol (0.2 mol) in THF (500 ml) was stirred and refluxed overnight. The mixture was cooled, poured out into water, extracted with CH2Cl2 and decanted. The organic layer was dried, filtered and the solvent was evaporated. The residue was purified by column chromatography over silica gel (eluent: CH2Cl2/CH3OH/NH4OH 97.5/2.5/0.1. The pure fractions were collected and the solvent was evaporated. The residue was crystallized from 2-butanone/diethyl ether. The precipitate was filtered off and dried, yielding 31.2 g (49.6%) of (±)-N-[4-[2-ethyl-1-(1H-1,2,4-triazol-1-yl)butyl]phenyl]-2-benzothiazolamine (comp. 25).
Name
intermediate ( 19b )
Quantity
0.1665 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Talarozole
Reactant of Route 2
Reactant of Route 2
Talarozole
Reactant of Route 3
Reactant of Route 3
Talarozole
Reactant of Route 4
Talarozole
Reactant of Route 5
Reactant of Route 5
Talarozole
Reactant of Route 6
Reactant of Route 6
Talarozole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。